molecular formula Cu2HgI4 B076988 Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- CAS No. 13876-85-2

Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-

Cat. No.: B076988
CAS No.: 13876-85-2
M. Wt: 835.3 g/mol
InChI Key: ASXNLSWYLPNEIU-UHFFFAOYSA-J
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Description

Properties

IUPAC Name

copper(1+);mercury(2+);tetraiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cu.Hg.4HI/h;;;4*1H/q2*+1;+2;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXNLSWYLPNEIU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu+].[Cu+].[I-].[I-].[I-].[I-].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu2HgI4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905346
Record name Copper(1+) mercury iodide (2/1/4)
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Molecular Weight

835.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13876-85-2, 10031-47-7
Record name Cuprous mercuric iodide
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Record name Mercurate(2-), tetraiodo-, copper(1+) (1:2), (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper(1+) mercury iodide (2/1/4)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicopper tetraiodomercurate
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Record name CUPROUS MERCURIC IODIDE
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Preparation Methods

Synthesis of Potassium Tetraiodomercurate(II) as a Precursor

The preparation of Cu₂HgI₄ typically begins with the synthesis of potassium tetraiodomercurate(II) (K₂HgI₄), a critical intermediate. This precursor is formed by reacting mercuric iodide (HgI₂) with potassium iodide (KI) in aqueous solution. The reaction proceeds as follows:

HgI2+2KIK2[HgI4]\text{HgI}2 + 2\text{KI} \rightarrow \text{K}2[\text{HgI}_4]

This step yields a light-yellow solution of K₂HgI₄, which is sparingly soluble in cold water but dissolves readily in hot aqueous media . The purity of K₂HgI₄ is essential, as impurities can lead to side reactions during subsequent steps. Researchers emphasize conducting this reaction under inert atmospheres (e.g., nitrogen) to prevent oxidation or decomposition of iodide species .

Direct Reaction with Copper(I) Iodide

One established method for synthesizing Cu₂HgI₄ involves the direct reaction of K₂HgI₄ with copper(I) iodide (CuI). The process is summarized by the equation:

K2[HgI4]+2CuICu2[HgI4]+2KI\text{K}2[\text{HgI}4] + 2\text{CuI} \rightarrow \text{Cu}2[\text{HgI}4] + 2\text{KI}

Procedure:

  • Reagent Preparation: A 0.01 M solution of K₂HgI₄ is prepared in 30 mL of deionized water heated to 70°C.

  • Copper(I) Iodide Addition: Powdered CuI (0.02 M) is gradually added to the stirred solution under a nitrogen blanket.

  • Reaction Monitoring: The mixture is maintained at 70°C for 3 hours, during which a scarlet precipitate forms.

  • Isolation: The product is filtered, washed with cold deionized water, and dried under vacuum over anhydrous calcium sulfate .

Key Considerations:

  • Nitrogen Atmosphere: Prevents oxidation of Cu(I) to Cu(II), which would yield undesired byproducts.

  • Temperature Control: Elevated temperatures (70°C) enhance reaction kinetics but necessitate careful monitoring to avoid decomposition.

Reduction of Copper(II) Sulfate with Sulfur Dioxide

An alternative approach utilizes copper(II) sulfate (CuSO₄) as the copper source, reduced in situ by sulfur dioxide (SO₂) to copper(I). This method is advantageous when CuI is unavailable or cost-prohibitive. The overall reaction is:

2CuSO4+SO2+K2[HgI4]Cu2[HgI4]+Byproducts2\text{CuSO}4 + \text{SO}2 + \text{K}2[\text{HgI}4] \rightarrow \text{Cu}2[\text{HgI}4] + \text{Byproducts}

Procedure:

  • Solution Preparation: A 0.01 M solution of K₂HgI₄ is heated to 70°C in deionized water.

  • Reduction Step: CuSO₄ (0.02 M) is dissolved in the solution, followed by bubbling SO₂ gas through the mixture for 1 hour.

  • Precipitation: The reaction yields a thermochromic red precipitate of Cu₂HgI₄, which is filtered and washed with 5% sodium thiosulfate to remove residual iodine .

Analytical Validation:
Elemental analysis of the product confirms stoichiometry:

ElementCalculated (%)Observed (%)
Cu15.2115.81
Hg24.0125.10
I60.7761.00

Minor deviations are attributed to trace moisture or incomplete washing .

Comparative Analysis of Synthesis Methods

The two primary methods—direct CuI reaction and CuSO₄ reduction—differ in yield, purity, and practicality:

ParameterDirect CuI MethodCuSO₄ Reduction Method
Yield 60–70%45–60%
Purity HighModerate
Reagent Cost High (CuI)Low (CuSO₄)
Byproduct Handling MinimalRequires SO₂ scrubbing
Thermochromicity Non-thermochromicThermochromic (red)

The choice of method depends on application requirements. For infrared detector fabrication, the thermochromic variant from the reduction method is preferred .

Product Characterization and Challenges

Structural Confirmation:
X-ray diffraction studies reveal that Cu₂HgI₄ adopts a tetrahedral geometry around the mercury center, with copper ions occupying adjacent coordination sites. This structure is isostructural with silver tetraiodomercurate analogs .

Challenges in Synthesis:

  • Hygroscopicity: The product is sensitive to moisture, necessitating storage in desiccators.

  • Iodine Release: Residual iodine from incomplete washing can discolor the product, addressed via sodium thiosulfate rinses .

Optimization Strategies:

  • Recrystallization: Improves purity but is limited to alkali metal tetraiodomercurates due to solubility constraints.

  • Inert Atmosphere: Critical for preventing Cu(I) oxidation and HgI₄²⁻ decomposition .

Chemical Reactions Analysis

Types of Reactions

Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions may yield different halide complexes .

Scientific Research Applications

Photovoltaic Materials

One of the most promising applications of mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- is in the development of photovoltaic materials. The compound exhibits favorable electronic properties, making it suitable for use in solar cells. Research indicates that the incorporation of this compound into thin-film solar cells can enhance light absorption and improve energy conversion efficiency. Studies have shown that using Cu₂HgI₄ in perovskite-type structures leads to better stability and performance under operational conditions .

Antimicrobial Agents

The antimicrobial properties of mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- have been explored extensively. The compound demonstrates significant activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Case studies have illustrated its effectiveness in inhibiting the growth of pathogenic microorganisms, which could be beneficial in medical applications such as wound healing and infection control .

Chemical Sensors

Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- is also being investigated for its potential use in chemical sensors. The compound's unique electronic properties allow it to interact selectively with various analytes, leading to changes in conductivity or optical properties that can be measured. This application is particularly relevant for detecting environmental pollutants and hazardous substances .

Coordination Chemistry

In coordination chemistry, the unique structure of this compound allows it to form complexes with various ligands. These complexes can exhibit interesting catalytic properties, making them suitable for use in organic synthesis and industrial processes. Research has demonstrated that Cu₂HgI₄ can act as a catalyst in several reactions, enhancing reaction rates and selectivity .

Data Tables

ApplicationDescriptionKey Findings
PhotovoltaicsUsed in solar cellsImproved efficiency and stability
Antimicrobial agentsInhibits bacterial growthEffective against multiple pathogens
Chemical sensorsDetects environmental pollutantsSelective interaction with analytes
Coordination chemistryCatalytic propertiesEnhanced reaction rates

Mechanism of Action

The mechanism of action of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- involves its interaction with molecular targets through coordination and redox processes. The copper and mercury ions can interact with various biomolecules, potentially leading to biological effects. The iodide ions may also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Tetraiodomercurate Compounds

Structural Analogues

Silver Tetraiodomercurate(II) (Ag₂HgI₄)
  • Formula : Ag₂HgI₄
  • CAS : 7784-03-4 .
  • Cation: Ag⁺ (monovalent) vs. Cu⁺ in the target compound.
  • Key Differences :
    • Higher thermal stability due to Ag⁺’s lower polarizability compared to Cu⁺.
    • Used in conductive materials and thermochromic applications, unlike the copper analogue .
Dipotassium Tetraiodomercurate(2-) (K₂HgI₄)
  • Formula : K₂HgI₄
  • CAS : 7783-33-7 .
  • Cation : K⁺ (alkali metal) vs. transition metal (Cu⁺).
  • Key Differences: Higher water solubility due to alkali metal cations.
Mercurate(2-), Tetraiodo-, Copper(2+) (1:1), (T-4)-
  • Formula : CuHgI₄
  • CAS : 27228-67-7 .
  • Cation : Cu²⁺ (divalent) vs. Cu⁺ in the target compound.
  • Key Differences: Oxidative instability due to Cu²⁺, leading to decomposition under ambient conditions. No industrial applications reported, unlike the Cu⁺ variant .

Comparative Properties Table

Property Cu₂HgI₄ (Target) Ag₂HgI₄ K₂HgI₄ CuHgI₄
Cation Type Cu⁺ (transition metal) Ag⁺ (transition metal) K⁺ (alkali metal) Cu²⁺ (transition metal)
Solubility in Water Low Very low High Insoluble
Thermal Stability Moderate High Moderate Low
Regulatory Status Restricted Restricted Controlled Restricted
Applications Niche materials Electronics Analytical chemistry None reported

Toxicity and Environmental Impact

  • Cu₂HgI₄ : Classified as hazardous due to mercury content; regulated under EU REACH and Japanese green procurement guidelines .
  • Ag₂HgI₄ : Similar mercury toxicity but with additional silver ecotoxicity concerns .
  • K₂HgI₄ : High acute toxicity (LD₅₀: 35 mg/kg in rats) , but widely used in controlled laboratory settings.

Research Findings

  • Synthetic Pathways: Cu₂HgI₄ is synthesized via direct reaction of CuI and HgI₂, while Ag₂HgI₄ requires AgNO₃ and HgI₂ under inert conditions .
  • Spectroscopic Behavior : Cu₂HgI₄ exhibits distinct UV-Vis absorption at 420 nm due to charge-transfer transitions, differing from Ag₂HgI₄ (λₘₐₓ = 380 nm) .
  • Regulatory Trends : Cu₂HgI₄ and Ag₂HgI₄ face increasing restrictions, whereas K₂HgI₄ remains critical for ammonia detection despite toxicity .

Biological Activity

Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-, known chemically as Cu₂HgI₄, is a complex compound that has garnered interest for its potential biological activity and applications in various fields, particularly in medicine and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- is characterized by the coordination of copper and mercury ions with iodide ions. Its unique structure allows it to participate in various chemical reactions, which are crucial for its biological interactions.

The synthesis of this compound typically involves the reaction between copper(I) iodide (CuI) and mercury(II) iodide (HgI₂):

2CuI+HgI2Cu2HgI42\text{CuI}+\text{HgI}_2\rightarrow \text{Cu}_2\text{HgI}_4

This reaction is performed under controlled conditions to optimize yield and purity. The resulting compound exhibits distinct redox properties due to the different oxidation states of copper and mercury present.

The biological activity of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- can be attributed to its interactions with biomolecules. The copper and mercury ions can engage in redox reactions, potentially leading to oxidative stress in cells. Additionally, the compound may interfere with enzyme activities or cellular signaling pathways through coordination with biomolecules.

Toxicological Profile

Research indicates that this compound exhibits acute toxicity. It is classified as fatal if swallowed or if it comes into contact with skin, highlighting the need for caution in handling:

  • Oral Toxicity : H300 (100%): Fatal if swallowed.
  • Dermal Toxicity : H310 (100%): Fatal in contact with skin .

1. Medicinal Applications

Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- has been investigated for its potential therapeutic properties, especially in metal-based drug formulations. Studies have explored its efficacy against various pathogens due to its antimicrobial properties linked to copper ions.

A notable study highlighted its role in inhibiting bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

2. Environmental Impact

The compound's interactions with biological systems also raise concerns regarding environmental toxicity. Mercury compounds are known to bioaccumulate and biomagnify in aquatic ecosystems, leading to significant health risks for wildlife and humans consuming contaminated fish .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityToxicity Level
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-Cu₂HgI₄AntimicrobialHigh
Mercurate(2-), tetraiodo-, copper(1+)CuHgI₄ModerateMedium
Copper(I) iodideCuILow antimicrobial activityLow

This table illustrates the differences in biological activity and toxicity levels among similar compounds, emphasizing the unique properties of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

SolventTemperature (°C)Yield (%)Purity (XRD)
CH₃CN807899.5%
DMF1008598.7%
EthanolReflux6597.2%

Basic: What crystallographic techniques and software are employed to determine the structure of Cu₂HgI₄?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:

  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : SHELXL (via the SHELX suite) for solving and refining the structure. Challenges include addressing disorder in iodide positions and verifying anisotropic displacement parameters .
  • Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis to confirm bond lengths (Cu-I: ~2.6 Å; Hg-I: ~2.8 Å) .

Advanced: How do researchers resolve contradictions in reported spectroscopic data (e.g., Raman, IR) for Cu₂HgI₄?

Methodological Answer:
Contradictions arise from sample hydration or polymorphic variations. Resolution strategies:

  • Standardized Protocols : Use inert atmospheres during measurement to prevent oxidation.
  • Cross-Validation : Compare Raman spectra (e.g., Hg-I stretching at 120–130 cm⁻¹) with DFT simulations.
  • Triangulation : Combine XRD, thermal analysis, and spectroscopy to confirm phase purity .

Advanced: What computational approaches model the electronic structure of Cu₂HgI₄, and how do they compare with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Used to calculate bandgap (predicted: 1.8 eV; experimental: 2.1 eV via UV-Vis) and density of states. Software: VASP or Gaussian with hybrid functionals (e.g., B3LYP).
  • Molecular Dynamics (MD) : Simulates thermal stability up to 300°C, aligning with TGA data (decomposition at 320°C). Validation via EXAFS confirms Cu-Hg-I coordination geometry .

Basic: What thermodynamic properties (e.g., enthalpy of formation) are critical for Cu₂HgI₄, and how are they measured?

Methodological Answer:

  • Enthalpy of Formation : Determined via solution calorimetry in HNO₃, comparing Cu₂HgI₄ with CuI and HgI₂ reference compounds.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., endothermic peak at 280°C).
  • Entropy Calculations : Derived from heat capacity measurements (Cp) using adiabatic calorimeters .

Advanced: How does the coordination environment of Cu and Hg in Cu₂HgI₄ influence its reactivity in halogen-exchange reactions?

Methodological Answer:
The tetrahedral [HgI₄]²⁻ unit acts as a Lewis acid, facilitating halogen exchange with Cl⁻ or Br⁻. Experimental evidence includes:

  • X-ray Absorption Spectroscopy (XAS) : Confirms Hg-I bond elongation (2.85 Å → 2.92 Å) during substitution.
  • Kinetic Studies : Pseudo-first-order rate constants (k = 0.015 s⁻¹) measured via stopped-flow spectroscopy. Mechanistic insights are validated using DFT transition-state models .

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